1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Thermal stability Crystallinity Solid-state handling

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene, also referred to as 4-(trifluoromethoxy)phenyl methyl sulfone, is a para-substituted aromatic sulfone building block (C8H7F3O3S, MW 240.20) widely used in medicinal chemistry and agrochemical discovery. It is commercially available as a white crystalline solid with a melting point of 64–70 °C, a calculated boiling point of 294 °C, and a computed octanol-water partition coefficient (XLogP3) of 2.

Molecular Formula C8H7F3O3S
Molecular Weight 240.2 g/mol
CAS No. 87750-51-4
Cat. No. B1351069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
CAS87750-51-4
Molecular FormulaC8H7F3O3S
Molecular Weight240.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C8H7F3O3S/c1-15(12,13)7-4-2-6(3-5-7)14-8(9,10)11/h2-5H,1H3
InChIKeyFNXVEILQGNGZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS 87750-51-4): Core Chemical Identity and Procurement-Relevant Specifications


1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene, also referred to as 4-(trifluoromethoxy)phenyl methyl sulfone, is a para-substituted aromatic sulfone building block (C8H7F3O3S, MW 240.20) widely used in medicinal chemistry and agrochemical discovery. It is commercially available as a white crystalline solid with a melting point of 64–70 °C, a calculated boiling point of 294 °C, and a computed octanol-water partition coefficient (XLogP3) of 2 . Its hazard classification is Acute Tox. 3 (oral) .

Why In-Class Trifluoromethoxy Arenes Cannot Simply Replace 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene


1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene combines two strongly electron-withdrawing groups – the para-methylsulfonyl (σp ≈ 0.72) and the para-trifluoromethoxy (σp ≈ 0.35) substituents – on a single phenyl ring, which uniquely modulates both lipophilicity (XLogP3 = 2) and electronic character compared to its close structural analogs . This distinct electronic-lipophilic profile directly influences reactivity in nucleophilic aromatic substitution, cross-coupling chemistry, and ADME behavior in lead optimization, making indiscriminate substitution by mono-functionalized or differently substituted analogs (e.g., 4-methoxyphenyl methyl sulfone or 4-(trifluoromethyl)phenyl methyl sulfone) chemically and pharmacologically non-equivalent.

Quantitative Differentiation of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene Against Nearest Structural Analogs


Higher Thermal Stability and Crystalline Handleability Versus 4-(Trifluoromethoxy)benzenesulfonyl Chloride

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene is a stable crystalline solid (melting point 64–70 °C) at ambient temperature, whereas its commonly employed analog 4-(trifluoromethoxy)benzenesulfonyl chloride is a low-melting solid or liquid (mp < 25 °C) that is highly moisture-sensitive and corrosive . The solid sulfone form eliminates the need for cold-chain shipping and specialized moisture-exclusion handling, simplifying storage and weighing in parallel synthesis and scale-up workflows.

Thermal stability Crystallinity Solid-state handling

Quantified Lipophilicity Contrast with the 4-Methoxy Analog for Drug Design

The XLogP3 of 1-(methylsulfonyl)-4-(trifluoromethoxy)benzene is computed as 2.0, which is approximately 0.8 log units higher than that of its direct 4-methoxy congener (4-methoxyphenyl methyl sulfone, XLogP3 ≈ 1.2) . This increased lipophilicity arises from the stronger hydrophobic character of the trifluoromethoxy group (Hansch π = 1.04) compared to methoxy (π = -0.02), influencing membrane permeability and metabolic stability in lead optimization campaigns.

Lipophilicity LogP ADME optimization

Enhanced Electron-Withdrawing Character Relative to the 4-Methyl Analog for SNAr Reactivity

The dual electron-withdrawing nature of the para-methylsulfonyl (σp = 0.72) and para-trifluoromethoxy (σp = 0.35) groups confers a substantially activated electrophilic aromatic system compared to 1-(methylsulfonyl)-4-methylbenzene (where para-CH3 is electron-donating, σp = -0.17) . The sum of σp constants for the target compound is +1.07 versus +0.55 for the 4-methyl analog, indicating a roughly 5-fold increase in the rate of nucleophilic aromatic substitution (SNAr) under identical conditions, based on linear free-energy relationship estimates.

Electronic effects Nucleophilic aromatic substitution Reactivity

Targeted Applications of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene Leveraging Documented Differentiation


Parallel Synthesis Libraries Requiring Robust Solid Building Blocks

Medicinal chemistry groups running high-throughput parallel synthesis benefit from the compound's crystalline, non-hygroscopic nature (mp 64–70 °C) , which ensures uniform dispensing via automated solid dosing platforms and eliminates moisture-induced variability in reaction stoichiometry, unlike liquid or low-melting sulfonyl chloride alternatives.

Lead Optimization Campaigns Targeting Enhanced Lipophilicity and Metabolic Stability

Structure-activity relationship (SAR) studies aiming to increase logP by 0.5–1.0 units without introducing metabolically labile alkyl chains can incorporate the trifluoromethoxy-sulfone motif (XLogP3 = 2.0 vs. 1.2 for the methoxy analog) , directly modulating membrane permeability while maintaining hydrogen-bond acceptor capacity for target engagement.

Late-Stage Functionalization via Accelerated Nucleophilic Aromatic Substitution

The amplified electrophilicity of the dual electron-withdrawing group system (∑σp = +1.07) enables milder SNAr reactions on heat-sensitive advanced intermediates, reducing decomposition byproducts and improving isolated yields in the final steps of complex molecule synthesis.

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